N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
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Overview
Description
N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitors Development
The compound is structurally related to thieno[2,3-d]pyrimidines, which have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis pathways. These enzymes are targets for cancer therapy due to their role in DNA synthesis and cell proliferation. Studies have shown that certain thieno[2,3-d]pyrimidine derivatives exhibit potent dual inhibitory activities against human TS and DHFR, indicating their potential in developing antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Material Science Applications
Compounds with thiophene and pyrimidine structures have been synthesized for applications in material science, such as the development of transparent polyimides with high refractive indices and small birefringences. These materials have good thermomechanical stabilities, making them suitable for advanced optical and electronic applications (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Antibacterial Agents
Derivatives of benzimidazole and pyrimidine, structurally similar to the compound , have been explored for their antibacterial properties. These compounds have shown potent and selective activities against the gastric pathogen Helicobacter pylori, suggesting their potential as novel anti-H. pylori agents. Such compounds meet significant microbiological criteria required for anti-H. pylori agents, displaying low minimal inhibition concentration values against various clinically relevant H. pylori strains (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Antitumor and Antibacterial Agents
Thieno[3,2-d]pyrimidine derivatives have been investigated for their antitumor and antibacterial activities. The synthesis of novel fused imino pyrimido benzothiazole and Schiff's bases related to thieno[3,2-d]pyrimidines indicates their potential as therapeutic leads for developing new drug candidates with antitumor and antibacterial properties (Kale and Mene, 2013).
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures interact with their targets by forming covalent bonds, disrupting the normal function of the target .
Pharmacokinetics
The metabolism and excretion of this compound would need to be studied further to understand its bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The specific environmental factors that influence this compound’s action are currently unknown .
This will help in the development of this compound as a potential therapeutic agent .
Properties
IUPAC Name |
N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c23-17-9-5-4-8-16(17)13-26-21(28)20-18(10-11-29-20)25-22(26)30-14-19(27)24-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRAHVUJECOBEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.